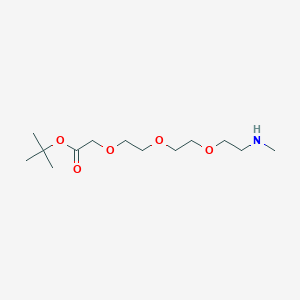
MeNH-PEG3-CH2COOtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MeNH-PEG3-CH2COOtBu, also known as Methylamino-PEG3-t-butyl ester, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a methylamino group, a polyethylene glycol chain with three ethylene glycol units, and a tert-butyl ester group. It is widely used in various scientific research fields due to its unique chemical properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MeNH-PEG3-CH2COOtBu typically involves the following steps:
Formation of PEG3 Chain: The polyethylene glycol chain with three ethylene glycol units is synthesized through the polymerization of ethylene oxide.
Introduction of Methylamino Group: The methylamino group is introduced by reacting the PEG3 chain with methylamine under controlled conditions.
Esterification: The final step involves the esterification of the PEG3 chain with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The industrial production also incorporates purification steps such as distillation and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
MeNH-PEG3-CH2COOtBu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and substituted PEG derivatives.
Applications De Recherche Scientifique
MeNH-PEG3-CH2COOtBu has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a linker in the synthesis of complex molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
Mécanisme D'action
The mechanism of action of MeNH-PEG3-CH2COOtBu involves its ability to modify the properties of other molecules through PEGylation. The polyethylene glycol chain provides steric hindrance, which can protect the modified molecules from enzymatic degradation and immune recognition. The methylamino group and tert-butyl ester group allow for further functionalization and conjugation with other molecules, enhancing their stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
NH2-PEG3-CH2COOtBu: Similar to MeNH-PEG3-CH2COOtBu but with an amino group instead of a methylamino group.
Tos-PEG3-CH2COOtBu: Contains a tosyl group instead of a methylamino group.
Uniqueness
This compound is unique due to the presence of the methylamino group, which provides additional functionalization options compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical modifications and conjugations.
Propriétés
IUPAC Name |
tert-butyl 2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)11-18-10-9-17-8-7-16-6-5-14-4/h14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMJGUESPQJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
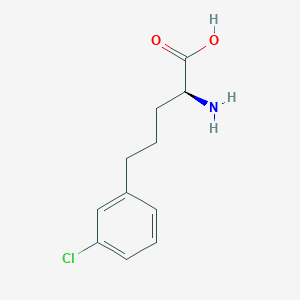
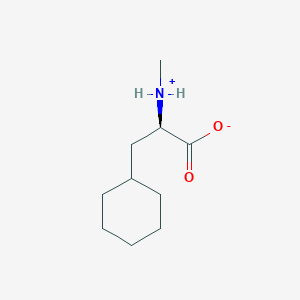
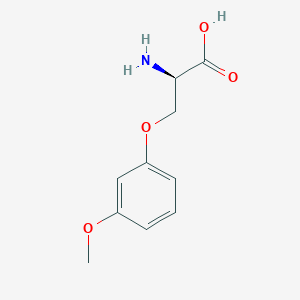

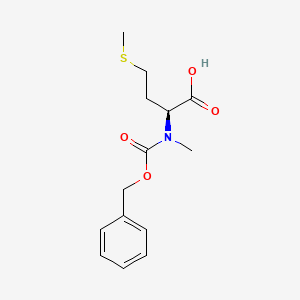
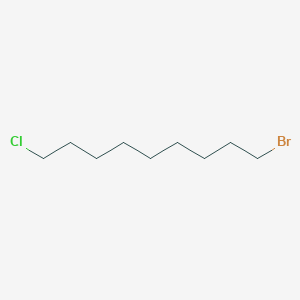
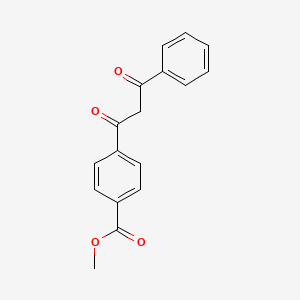
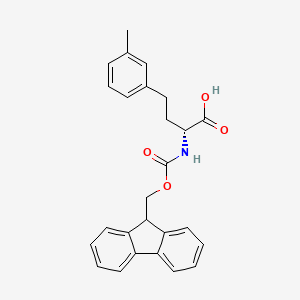
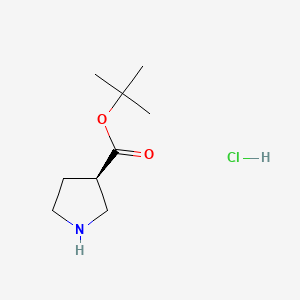
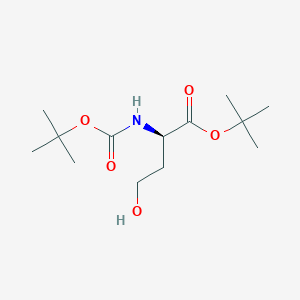
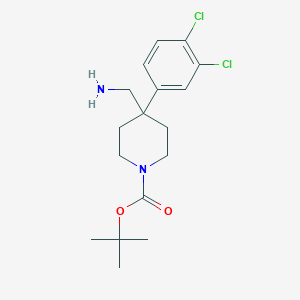
![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8233864.png)
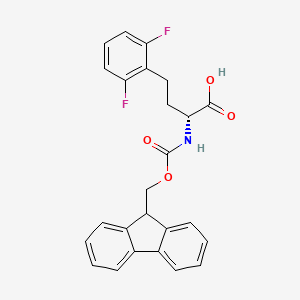
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid](/img/structure/B8233873.png)
